Structural Elucidation of 4-Amino-2-bromo-5-methylbenzoic Acid: A Comprehensive Crystallographic Guide
Structural Elucidation of 4-Amino-2-bromo-5-methylbenzoic Acid: A Comprehensive Crystallographic Guide
Target Compound: 4-Amino-2-bromo-5-methylbenzoic Acid (CAS: 2091138-62-2) Formula: C₈H₈BrNO₂ | Molecular Weight: 230.06 g/mol
Executive Summary
In rational drug design and solid-state pharmaceutical development, the precise three-dimensional arrangement of a molecular building block dictates its physicochemical properties, solubility, and downstream reactivity. 4-Amino-2-bromo-5-methylbenzoic acid is a highly functionalized aromatic scaffold. As a Senior Application Scientist, I approach the structural characterization of this compound not merely as an analytical task, but as a mechanistic puzzle.
This whitepaper provides an in-depth technical roadmap for the crystallographic analysis of 4-Amino-2-bromo-5-methylbenzoic acid. By dissecting the competing supramolecular forces—specifically hydrogen bonding and halogen bonding—we establish a self-validating workflow for growing single crystals, acquiring X-Ray Diffraction (XRD) data, and solving the crystal lattice structure.
Supramolecular Anatomy & Predictive Crystallography
To successfully crystallize and analyze this compound, we must first understand the causality behind its solid-state behavior. The molecule possesses four distinct functional domains that dictate its crystal packing:
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The Carboxylic Acid Motif (Primary Synthon): Carboxylic acids overwhelmingly favor the formation of centrosymmetric homodimers via strong O–H···O hydrogen bonds, characterized by the R22(8) graph-set motif[1]. This dimerization is the primary thermodynamic driver of the initial crystal nucleation.
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The Amino Group (Secondary Synthon): The primary amine acts as a bifurcated hydrogen bond donor. In aminobenzoic acid derivatives, intermolecular N–H···O hydrogen bonds typically form between the amino group and the carbonyl oxygen of adjacent dimers, generating one-dimensional supramolecular chains[2][3].
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The Bromine Substituent (Halogen Bonding): Bromine exhibits an anisotropic distribution of electron density, creating a localized region of positive electrostatic potential known as a "σ-hole"[4]. This σ-hole enables highly directional halogen bonding (Br···O or Br···N), which competes with or complements hydrogen bonding to stabilize the 3D network[5].
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The Methyl Group (Steric & Hydrophobic Effects): The methyl group at the 5-position introduces steric hindrance that prevents perfectly planar stacking of the aromatic rings, forcing the lattice into a slightly offset herringbone or staircase architecture stabilized by weak C–H···O and van der Waals interactions[1][4].
Supramolecular assembly hierarchy of the crystal lattice.
Experimental Workflows: Crystal Growth & XRD Acquisition
A robust crystallographic study requires a self-validating system: the bulk powder must match the single-crystal structure to ensure phase purity.
Protocol 3.1: Single Crystal Growth via Anti-Solvent Vapor Diffusion
Causality: We avoid rapid evaporation, which leads to kinetic trapping and amorphous precipitation. Vapor diffusion allows for thermodynamic control, yielding defect-free single crystals suitable for diffraction.
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Solvent Selection: Dissolve 50 mg of 4-Amino-2-bromo-5-methylbenzoic acid in 2 mL of a highly polar solvent (e.g., Dimethylformamide, DMF). Rationale: DMF disrupts the strong intermolecular hydrogen bonds, ensuring complete dissolution.
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Anti-Solvent Chamber: Place the open vial containing the DMF solution inside a larger, sealed chamber containing 10 mL of a volatile anti-solvent (e.g., Dichloromethane or Diethyl Ether).
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Diffusion Kinetics: Allow the system to stand undisturbed at 20°C for 7–14 days. The volatile anti-solvent will slowly diffuse into the DMF, gradually lowering the solubility of the compound and inducing controlled nucleation.
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Harvesting: Isolate the resulting block-like crystals under a polarized light microscope. Suspend immediately in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.
Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD)
Causality: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations, which is critical for accurately resolving the positions of the highly mobile hydrogen atoms on the amine and carboxylic acid groups[2].
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Mounting: Mount a single crystal (approx. 0.15 × 0.12 × 0.10 mm) on a MiTeGen loop using the cryoprotectant oil.
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Cooling: Transfer the loop to the goniometer head of an X-ray diffractometer equipped with a nitrogen cold stream set to 100 K.
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Data Collection: Utilize Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).
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Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Hydrogen Atom Treatment: Locate the amine and carboxylic acid protons from the difference Fourier map and refine them freely to validate the hydrogen-bonding network.
Protocol 3.3: Powder X-Ray Diffraction (PXRD) for Bulk Validation
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Preparation: Lightly grind 100 mg of the bulk synthesized powder using an agate mortar to minimize preferred orientation effects.
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Acquisition: Scan from 2θ=5∘ to 50∘ using a step size of 0.02° on a diffractometer with Cu Kα radiation.
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Validation: Overlay the experimental PXRD pattern with the simulated powder pattern generated from the SCXRD .cif file. A 1:1 match validates that the single crystal is representative of the bulk material.
Quantitative Data Presentation
Based on the crystallographic behavior of closely related halogenated aminobenzoic acids[2][4], the following tables outline the anticipated structural parameters and interaction metrics for 4-Amino-2-bromo-5-methylbenzoic acid.
Table 1: Anticipated Crystallographic Parameters
| Parameter | Anticipated Value / Assignment | Mechanistic Rationale |
| Crystal System | Monoclinic or Triclinic | Typical for highly substituted, asymmetric aromatic carboxylic acids. |
| Space Group | P21/c or P1ˉ | Allows for the formation of the centrosymmetric R22(8) carboxylic dimer. |
| Temperature | 100(2) K | Cryogenic conditions minimize thermal ellipsoids for accurate H-atom mapping. |
| Radiation | Mo Kα ( λ=0.71073 Å) | High-energy radiation penetrates the heavy Bromine atom, reducing absorption errors. |
| Z (Molecules/Unit Cell) | 4 (for P21/c ) | Corresponds to two complete hydrogen-bonded dimers per unit cell. |
Table 2: Key Supramolecular Interactions (Predicted Distances)
| Interaction Type | Donor···Acceptor | Distance (Å) | Structural Role |
| Hydrogen Bond | O–H···O (Carboxyl) | 2.60 – 2.65 | Primary dimer formation; strongest interaction in the lattice[2]. |
| Hydrogen Bond | N–H···O (Amine-Carbonyl) | 2.85 – 3.00 | Links dimers into 1D supramolecular chains[3]. |
| Halogen Bond | C–Br···O (Carbonyl) | 3.10 – 3.25 | σ -hole interaction; shorter than van der Waals radii sum (3.37 Å)[4][5]. |
| Weak Interaction | C–H··· π (Methyl-Aryl) | 3.50 – 3.80 | Directs the offset 3D stacking of the 2D sheets. |
Conclusion
The solid-state characterization of 4-Amino-2-bromo-5-methylbenzoic acid requires a nuanced understanding of competing intermolecular forces. By recognizing the hierarchy of interactions—from the dominant carboxylic acid dimerization to the subtle, yet structurally directing, bromine σ -hole halogen bonds—researchers can accurately predict and control its crystallographic behavior. The self-validating workflow presented here ensures that the structural data obtained is both highly accurate and representative of the bulk material, fulfilling the rigorous standards required for advanced pharmaceutical and materials research.
References
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Halogen Bond as Controlling the Crystal Structure of 4-Amino-3,5-Dihalogenobenzoic Acid and Its Effect on the Positional Ordering/Disordering of Acid Protons. Crystal Growth & Design - ACS Publications. Available at:[Link]
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Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. Available at:[Link]
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Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine–4-aminobenzoic acid (1/1). ResearchGate. Available at: [Link]
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Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. PMC - NIH. Available at:[Link]
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The Relationship between the Crystal Habit and the Energy Framework Pattern: A Case Study Involving Halogen Bonding on the Edge. RSC. Available at:[Link]
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